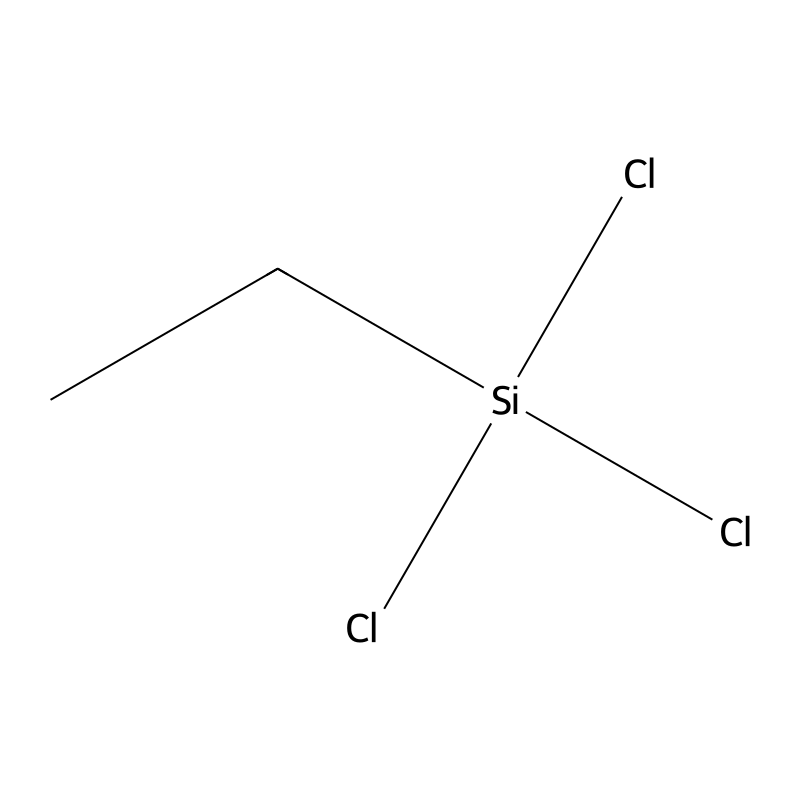

Ethyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE

Canonical SMILES

Precursor for Silicon-Based Materials

One primary application of ethyltrichlorosilane in scientific research is as a precursor for the synthesis of various silicon-based materials. When exposed to moisture or water, it undergoes hydrolysis and condensation reactions, forming siloxane (Si-O-Si) bonds. This process can be used to create:

- Silicon dioxide (SiO2) thin films: These films have numerous applications in microelectronics, such as gate dielectrics in transistors and insulating layers in capacitors.

- Silica gels and aerogels: These porous materials have high surface areas and are used in various applications, including catalysis, chromatography, and insulation.

- Silicone polymers: These versatile materials are used in various applications, including sealants, adhesives, and coatings [].

Coupling Agent for Organic-Inorganic Interfaces

Ethyltrichlorosilane can also be used as a coupling agent to improve adhesion between organic and inorganic materials. The trichlorosilane group can react with inorganic surfaces, such as metal oxides or glass, forming siloxane bonds. The ethyl group can then react with organic materials, creating a covalent bond between the two phases. This improved adhesion is crucial in various research areas, including:

- Development of functional coatings: For example, attaching organic molecules to electrode surfaces for biosensing applications.

- Preparation of composite materials: Combining organic polymers with inorganic materials to create materials with desired properties, such as improved strength or conductivity.

Other Research Applications

Ethyltrichlorosilane is also explored in other research areas, including:

- Chemical modification of surfaces: Modifying the surface properties of materials for various applications, such as creating hydrophobic or biocompatible surfaces [].

- Preparation of organometallic compounds: Used as a starting material for the synthesis of more complex organosilicon compounds with specific functionalities.

Ethyltrichlorosilane, with the chemical formula C₂H₅Cl₃Si, is a colorless fuming liquid characterized by a pungent odor. It has a boiling point of approximately 99.5 °C (211.1 °F) and a flash point of 13.9 °C (57 °F) . This compound is notable for its reactivity, particularly with water, where it generates hydrogen chloride gas, making it a hazardous material if not handled properly .

Ethyltrichlorosilane is a hazardous material due to its reactivity with water and flammability. It can cause severe skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract. The reaction with water releases hydrochloric acid fumes, which are also hazardous.

- Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

- Handle in a dry, inert atmosphere.

- Store in tightly sealed containers away from moisture.

Ethyltrichlorosilane exhibits vigorous reactions with water and moisture, leading to the formation of hydrogen chloride gas. The general reaction can be represented as follows:

In addition to hydrolysis, ethyltrichlorosilane can undergo thermal decomposition at elevated temperatures, generating various silicon-containing compounds .

Ethyltrichlorosilane can be synthesized through several methods, including:

- Direct Chlorination: Ethylene can react with silicon tetrachloride in the presence of a catalyst to produce ethyltrichlorosilane.

- Hydrosilylation: This involves the reaction of ethylene with trichlorosilane in the presence of a catalyst.

- Thermal Decomposition: Heating certain silanes can yield ethyltrichlorosilane as a byproduct .

Ethyltrichlorosilane finds applications in various fields, including:

- Silicone Production: It serves as an intermediate in the synthesis of silicone polymers.

- Surface Modification: Used in coating processes to enhance surface properties of materials.

- Chemical Synthesis: Acts as a reagent in organic synthesis for introducing silicon into organic molecules .

Interaction studies primarily focus on the compound's reactivity with water and other nucleophiles. The violent reaction with water producing hydrogen chloride gas poses significant risks during handling and storage. Safety data sheets emphasize the need for protective measures when working with this compound due to its corrosive nature and potential health hazards .

Ethyltrichlorosilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Trichlorosilane | SiCl₃ | More reactive than ethyltrichlorosilane; lacks carbon. |

| Dimethylchlorosilane | C₂H₆ClSi | Contains methyl groups; less toxic than ethyltrichlorosilane. |

| Ethyltrimethylsilane | C₅H₁₃Si | Contains additional methyl groups; more stable and less reactive. |

| Trimethylchlorosilane | C₃H₉ClSi | Less hazardous; used in different applications compared to ethyltrichlorosilane. |

Ethyltrichlorosilane's unique combination of reactivity and application in silicone chemistry distinguishes it from these similar compounds, making it particularly valuable in industrial settings where silicone production is essential .

Direct Process Synthesis Approaches

Rochow Reaction Mechanisms

The direct process, also known as the Rochow reaction or Müller-Rochow process, represents the most prevalent industrial method for synthesizing ethyltrichlorosilane and other organosilicon compounds [18]. This process involves the copper-catalyzed reaction between elemental silicon and alkyl halides, specifically employing ethylene and trichlorosilane as primary reactants for ethyltrichlorosilane production [6] [13]. The fundamental reaction mechanism proceeds through the formation of copper-silicon intermetallics with the approximate composition of copper trisilicide, which facilitates the creation of silicon-chlorine and silicon-carbon bonds [18] [7].

The mechanistic pathway involves the close proximity of silicon-chlorine bonds to copper-chloromethane adducts, enabling the formation of methyl-silicon-chlorine units [18]. Transfer of additional chloromethane molecules allows for the release of dichlorodimethylsilane, with copper undergoing oxidation from zero oxidation state followed by reduction to regenerate the catalytic species [18]. Alternative synthesis routes utilize ethylene and trichlorosilane in stoichiometric or non-stoichiometric ratios under peroxide catalysis, as demonstrated in patent literature describing reaction conditions at elevated temperatures with chloroplatinic acid catalysts [13] [32].

The reaction selectivity demonstrates a characteristic pattern where ethyltrichlorosilane formation is favored initially, with the ratio of ethyltrichlorosilane to butyltrichlorosilane to hexyltrichlorosilane reaching approximately 85:35:1 under optimized conditions [13]. Research findings indicate that the direct synthesis mechanism remains incompletely understood despite extensive investigation, with copper playing a crucial catalytic role through intermetallic formation [18] [7].

Catalytic Considerations

Copper catalysis in ethyltrichlorosilane synthesis requires specific considerations regarding catalyst composition, purity, and activation [7] [18]. The silicon feedstock must maintain a minimum purity of 97 percent with particle sizes ranging between 45 and 250 micrometers for economical conversion rates [7]. Higher silicon purity levels result in sluggish conversion rates, while purity below 95 percent yields unfavorable raw silane mixture compositions [7].

The Müller-Rochow synthesis demonstrates high sensitivity to foreign metals, responding optimally to copper concentrations while excessive copper fractions between 20 and 80 percent negatively impact reaction performance [7]. The reaction initiates rapidly but consumes silicon too quickly, resulting in poor conversion rates under high copper loading conditions [7]. Trace amounts of metals such as aluminum and lead generate unwanted products, necessitating the addition of zinc chloride and zinc sulfate in quantities up to 0.2 percent to enhance activity and selectivity [7].

Antimony addition in appropriate amounts accelerates reagent conversion, while lead traces inhibit the reaction [7]. Gaseous additives including hydrogen chloride and hydrogen influence synthesis selectivity by modulating halogen content in the reaction mixture [7]. The catalyst composition typically consists of silicon-copper alloys or finely ground metal blends, though the precise copper mechanism remains uncertain [7].

Recent developments in catalytic systems include the use of electron-deficient boron Lewis acids for silane activation [17]. These catalysts demonstrate effectiveness in hydrosilane release from cyclohexa-2,5-dien-1-yl-substituted silanes through hydride abstraction mechanisms [17]. The process involves silicon-stabilized Wheland complex formation followed by borohydride capture of arene-stabilized silicon cations [17].

Reaction Optimization Parameters

Temperature control represents a critical parameter in ethyltrichlorosilane synthesis, with optimal ranges between 250 and 300 degrees Celsius for direct process applications [7] [18]. Higher temperatures favor tetrachlorosilane formation at the expense of desired trichlorosilane products, necessitating precise temperature management [18] [43]. Pressure conditions typically range from 2 to 5 bar for standard industrial operations [18] [19].

Silicon conversion rates achieve 90 to 98 percent under optimized conditions, with selectivity ranging from 30 to 90 percent depending on specific reaction parameters [18]. Residence times vary from 5 seconds to 5 minutes, with space times determined by fluidized bed height and fluidization velocities [43]. Fluidized bed reactor configurations represent the most common industrial setup due to superior heat and mass transfer characteristics [18].

| Parameter | Optimal Range | Notes | Reference |

|---|---|---|---|

| Temperature Range (°C) | 250-300 | Higher temperatures favor tetrachlorosilane formation | [7] [18] |

| Pressure (bar) | 2-5 | Standard industrial conditions | [18] [19] |

| Catalyst | Copper (Cu₃Si intermetallic) | Copper forms Cu₃Si intermediate | [7] [18] |

| Silicon Conversion (%) | 90-98 | High conversion achievable | [18] |

| Selectivity (%) | 30-90 | Depends on reaction conditions | [18] |

| Residence Time | 5 seconds - 5 minutes | Space time varies with bed height | [43] |

| Reactor Type | Fluidized bed | Most common industrial configuration | [18] |

| Silicon Purity Required (%) | >97 | Minimum purity for economic process | [7] |

Oxygen promotion techniques enhance trichlorosilane selectivity through periodic fluidization of silicon particles with oxygen, air, or moisture [43]. This approach maintains higher trichlorosilane yields over extended operation periods compared to conventional processes [43]. The intermittent fluidization strategy with oxygen and hydrogen chloride continues until silicon consumption is complete [43].

Grignard-Based Synthetic Routes

Continuous Manufacturing Processes

Continuous Grignard synthesis of ethyltrichlorosilane has been successfully implemented on industrial scales reaching 7 to 40 kilograms per hour of magnesium consumption [4] [5]. The continuous one-step manufacturing process employs ethylchloride, tetraethoxysilane, and ethyltrichlorosilane as primary feedstocks [4] [5]. Critical factors for successful continuous synthesis include the replacement of portions of tetraethoxysilane with ethyltrichlorosilane, optimization of reactant concentrations, excess granulated magnesium supply at rates of 50 to 110 grams per hour, and columnar apparatus equipped with efficient stirring systems [4] [5].

The continuous process yields high concentrations of diethylsilanes and triethylsilanes while maintaining low synthesis duration and high Grignard reagent selectivity [4] [5]. Industrial applications focus on oligoethylsiloxane production with terminal triethylsiloxy group content ranging from 5 to 40 percent [4] [5]. The methodology represents a significant advancement over batch processes by providing consistent product quality and reduced operational complexity [4].

Continuous flow operations offer advantages in terms of heat management, reaction control, and scalability compared to traditional batch methods [30]. The elimination of start-up and shut-down procedures inherent in batch processing results in higher overall productivity and more efficient utilization of equipment [30]. Research demonstrates that continuous processes achieve higher production rates while maintaining product consistency [30].

Batch Process Optimization

Batch one-step synthesis methodologies have been developed and scaled to industrial levels accommodating up to 240 kilograms of magnesium [4] [5]. The optimization strategy involves systematic evaluation of tetraethoxysilane and ethyltrichlorosilane concentrations to maximize triethylsilane yields while minimizing reaction duration [4] [5]. Key optimization parameters include the partial replacement of tetraethoxysilane with ethyltrichlorosilane and the determination of optimal reactant concentrations [4] [5].

Batch processes demonstrate superior flexibility compared to continuous operations, allowing for equipment modification to accommodate different product specifications with relatively low effort [30]. The production equipment can be reconfigured to accommodate various raw materials, formulas, and packaging requirements between production runs [30]. This flexibility makes batch processing particularly suitable for smaller production volumes and specialized product requirements [30].

Industrial batch synthesis has been successfully implemented for oligoethylsiloxane production with high terminal triethylsiloxy group content exceeding 40 percent [4] [5]. The batch approach provides advantages in terms of product changeover capability and reduced capital investment compared to dedicated continuous systems [30]. Quality control procedures are simplified in batch operations due to discrete production lots and defined start and end points [30].

| Process Type | Magnesium Scale | Key Components | Product Yield | Industrial Application | Reference |

|---|---|---|---|---|---|

| Batch One-Step | Up to 240 kg | Tetraethoxysilane + Ethyltrichlorosilane | High triethylsilane yield | Oligoethylsiloxanes >40% terminal groups | [4] [5] |

| Continuous One-Step | 7-40 kg/h | Tetraethoxysilane + Ethyltrichlorosilane | High di- and triethylsilane yield | Oligoethylsiloxanes 5-40% terminal groups | [4] [5] |

| Batch Optimization | 50-110 g/h supply rate | Granulated magnesium excess | Improved selectivity | Research and development | [4] [5] |

| Continuous Optimization | 50-110 g/h supply rate | Columnar apparatus with stirrer | Low synthesis duration | Commercial production | [4] [5] |

Magnesium-Mediated Synthesis

Magnesium-mediated synthesis employs granulated magnesium in excess quantities to ensure complete conversion of organohalide reactants [4] [5]. The granulated form provides enhanced surface area and reactivity compared to conventional magnesium forms [4] [5]. Supply rates of 50 to 110 grams per hour have been optimized for both batch and continuous operations [4] [5].

The reaction mechanism involves the formation of Grignard reagents through magnesium insertion into carbon-halogen bonds, followed by nucleophilic attack on silicon electrophiles [4] [5]. The selectivity of Grignard reagent formation directly influences the final product distribution and yield [4] [5]. Research findings demonstrate that optimal magnesium excess and controlled addition rates result in high selectivity and minimal side product formation [4] [5].

Magnesium activation procedures involve pre-treatment with small amounts of organic halides to generate active surface sites [4] [5]. The activation process enhances the initiation rate and provides more consistent reaction kinetics throughout the synthesis [4] [5]. Temperature control during magnesium-mediated synthesis requires careful monitoring to prevent excessive exothermic reactions that could lead to product degradation [4] [5].

Redistribution Reaction Technologies

Borohydride Catalyzed Mechanisms

Borohydride-catalyzed redistribution reactions provide alternative synthetic pathways for ethyltrichlorosilane production through chlorosilane-hydrosilane exchange processes [14]. Various borohydride compounds demonstrate catalytic activity in redistribution reactions between hydrosilanes and chlorosilanes in different solvent systems [14]. The reaction mechanism involves silicon-chlorine bond reduction by borohydride nucleophiles, generating borane species and chloride ions as byproducts [14].

Research findings indicate that borane formed in situ during reduction reactions may function as the active catalytic species [14]. However, experimental evidence demonstrates that borane alone cannot catalyze redistribution reactions, suggesting a more complex mechanistic pathway [14]. The silicon-chlorine reduction process proceeds through nucleophilic attack by borohydride anions at partially positive silicon centers, forming pentacoordinate chlorosilane intermediates [14].

The pentacoordinate intermediate subsequently eliminates borane and chloride ions to yield the corresponding silane products [14]. This mechanism parallels well-studied substitution reactions at silicon centers using nucleophilic reagents [14]. Optimization of borohydride-catalyzed systems focuses on solvent selection, temperature control, and catalyst loading to maximize redistribution efficiency [14].

Electron-deficient boron Lewis acids have been employed for hydrosilane activation in transfer hydrosilylation reactions [17]. These catalysts demonstrate effectiveness in both direct and transfer hydrosilylation of alkenes, alkynes, ketones, and ketimines [17]. The Lewis acidity of boron atoms, estimated by the Gutmann-Beckett method, influences catalytic performance along with steric considerations [17].

Ionic Liquid-Facilitated Approaches

Ionic liquid systems offer unique advantages for redistribution reactions due to their tunable properties and ability to dissolve both organic and inorganic substrates [15]. Trichloride ionic liquids with various cations have been synthesized by introducing chlorine gas into corresponding chloride ionic liquids at room temperature [15]. These trichloride ionic liquids safely store chlorine and function as oxidizing agents for metal dissolution under mild conditions [15].

The application of ionic liquids in ethyltrichlorosilane synthesis involves their use as reaction media for redistribution processes [15]. Ionic liquids provide enhanced solubility for reactants and products while offering improved selectivity compared to conventional organic solvents [15]. The non-volatile nature of ionic liquids facilitates product separation and catalyst recovery [15].

Research demonstrates that ionic liquid-facilitated approaches can improve reaction rates and selectivity in silicon-based redistribution reactions [15]. The ability to fine-tune ionic liquid properties through cation and anion selection enables optimization for specific reaction requirements [15]. Temperature stability and chemical compatibility make ionic liquids attractive alternatives to traditional solvents for industrial applications [15].

Manufacturing Scale-Up Strategies

Industrial Production Challenges

Industrial production of ethyltrichlorosilane faces several critical challenges related to process scalability, equipment design, and operational efficiency [28] [29]. The global market for ethyltrichlorosilane is projected to reach 1.2 billion United States dollars by 2032-2033, with compound annual growth rates between 5.5 and 10.2 percent [16] [36]. This growth trajectory demands robust manufacturing strategies capable of meeting increasing demand while maintaining product quality and cost-effectiveness [16] [36].

Scale-up challenges include heat management in highly exothermic reactions, particularly in direct process synthesis where temperature control is critical for product selectivity [7] [18]. The fluidized bed reactor technology requires careful consideration of heat transfer coefficients, particle size distribution, and gas flow dynamics when transitioning from laboratory to industrial scale [18]. Mass transfer limitations become more pronounced at larger scales, necessitating reactor design modifications to maintain optimal contact between reactants [18].

Raw material price volatility represents a significant challenge for industrial ethyltrichlorosilane production [29]. The dependence on various chemical feedstocks subjects manufacturers to supply chain uncertainties and fluctuating costs [29]. Environmental regulatory compliance adds complexity to scale-up operations, requiring investment in emission control systems and waste treatment facilities [29].

| Parameter | Value/Description | Growth Drivers | Reference |

|---|---|---|---|

| Global Market Size 2023 (USD Million) | 500-750 | Increasing demand in chemical industry | [16] [36] |

| Projected Market Size 2032-2033 (USD Billion) | 1.2 | Electronics and automotive applications | [16] [36] |

| CAGR (%) | 5.5-10.2 | Steady industrial growth | [16] [36] |

| Primary Applications | Chemical intermediates, Silicone polymers, Surface treatment | Versatile intermediate compound | [16] |

| Major Regions | Asia-Pacific (40%), North America, Europe | Manufacturing capabilities | [16] [36] |

| Production Method Share (%) | Direct Process >95% | Established technology | [18] |

| Annual Production Capacity | Industrial scale (thousands of tons) | Silicone industry expansion | [16] |

Equipment materials compatibility presents additional challenges due to the corrosive nature of chlorosilane compounds [12] [25]. Reactor construction materials must withstand hydrogen chloride exposure and thermal cycling while maintaining structural integrity [12] [25]. The moisture sensitivity of ethyltrichlorosilane requires specialized handling systems and storage facilities to prevent hydrolysis reactions [12] [25].

Quality Control Methodologies

Comprehensive quality control methodologies are essential for ensuring ethyltrichlorosilane product specifications meet industrial requirements [27]. Gas chromatography represents the primary analytical technique for purity determination, with minimum specifications typically set at 98.0 percent [27]. Argentometric titration provides complementary purity analysis through chloride content determination [27].

Water content analysis using Karl Fischer titration is critical due to the hydrolytic sensitivity of ethyltrichlorosilane [27]. Specifications typically require water content below 50 parts per million to prevent product degradation during storage and handling [27]. Color evaluation through visual inspection ensures product appearance meets colorless to light yellow standards [27].

Physical property testing includes specific gravity measurements at 20 degrees Celsius, with acceptable ranges between 1.24 and 1.25 grams per cubic centimeter [27]. Boiling point determination through distillation verifies product identity, with acceptable ranges of 98 to 102 degrees Celsius [27]. Refractive index measurements at 20 degrees Celsius provide additional identity confirmation, with tolerance ranges between 1.425 and 1.430 [27].

| Quality Parameter | Specification | Test Method | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Purity (GC) | Min. 98.0% | Gas Chromatography | Pass/Fail based on ≥98% | [27] |

| Purity (Argentometric Titration) | Min. 98.0% | Argentometric Titration | Pass/Fail based on ≥98% | [27] |

| Water Content | <50 ppm | Karl Fischer | Pass if <50 ppm | [27] |

| Color | Colorless to light yellow | Visual inspection | Pass if colorless-light yellow | [27] |

| Specific Gravity (20/20°C) | 1.24-1.25 | Density measurement | Pass if within range | [27] |

| Boiling Point Range | 98-102°C | Distillation | Pass if within range | [27] |

| Refractive Index Tolerance | 1.425-1.430 | Refractometry | Pass if within tolerance | [27] |

| Chloride Content | Calculated from purity | Ion chromatography | Pass if matches purity | [27] |

| Residue on Evaporation | <0.1% | Gravimetric analysis | Pass if <0.1% | [27] |

Advanced process control systems incorporate real-time monitoring of critical process parameters including temperature, pressure, flow rates, and reactant compositions [28]. Statistical process control methodologies enable early detection of process deviations and implementation of corrective actions [28]. Automated sampling systems ensure representative sample collection for laboratory analysis while minimizing operator exposure [28].

Kinetic Modeling of Hydrolysis

The hydrolysis of ethyltrichlorosilane follows a nucleophilic substitution mechanism involving the sequential replacement of chlorine atoms with hydroxyl groups. The reaction proceeds through multiple steps, with each chlorine atom being replaced by water molecules under specific kinetic conditions [1] [2].

The fundamental hydrolysis reaction can be represented as:

C₂H₅SiCl₃ + 3H₂O → C₂H₅Si(OH)₃ + 3HCl

Kinetic studies have revealed that the hydrolysis rate depends on several factors including temperature, pH, and water concentration. The reaction exhibits vigorous kinetics, with ethyltrichlorosilane reacting rapidly with water to generate gaseous hydrogen chloride [1] [2]. Based on experimental scenarios where the chemical is exposed to excess water, half of the maximum theoretical yield of hydrogen chloride gas is generated within 0.45 minutes, demonstrating the rapid nature of this reaction [2].

The kinetic modeling shows that the hydrolysis follows a multi-step mechanism where the rate-determining step involves the formation of a pentacoordinate silicon intermediate. The reaction rate constant increases significantly with temperature, following an Arrhenius-type relationship. Studies on related trichlorosilanes indicate that the hydrolysis mechanism involves the formation of transient silicon-oxygen bonds that facilitate the departure of chloride ions [3].

Environmental Factors Affecting Reaction Rates

Environmental conditions play a crucial role in determining the hydrolysis rate of ethyltrichlorosilane. Temperature effects are particularly significant, with studies showing that elevated temperatures dramatically increase reaction rates. At temperatures above 555°C, the reaction becomes thermally initiated, while at room temperature, the reaction proceeds at a moderate pace [4].

The pH of the reaction medium has a profound impact on hydrolysis kinetics. Acidic conditions (pH 1-2) significantly accelerate the hydrolysis process, while basic conditions (pH 8-10) tend to slow the reaction rate [5] [6]. This pH dependence is attributed to the catalytic effect of hydrogen ions on the nucleophilic attack of water molecules on the silicon center.

Water content is another critical factor affecting reaction rates. Excess water conditions promote complete hydrolysis, while stoichiometric amounts of water may result in incomplete conversion. The presence of hydrogen chloride concentration also influences the reaction, with higher HCl concentrations (0.37 M) yielding maximum conversion rates compared to lower concentrations (0.037 M) [5].

The hydrolytic sensitivity of ethyltrichlorosilane is classified as level 8, indicating that it reacts rapidly with moisture, water, and protic solvents [7]. This high sensitivity requires careful handling under anhydrous conditions to prevent unwanted hydrolysis reactions.

Surface Reactions

Reaction with Ammonia

The reaction of ethyltrichlorosilane with ammonia represents a significant class of surface reactions that occur through nucleophilic substitution mechanisms. Studies on related compounds, such as [2-[4-(chlorosulfonyl)phenyl]ethyl]trichlorosilane, have demonstrated that ammonia can effectively react with trichlorosilane groups on surfaces [8] [9].

The reaction mechanism involves the nucleophilic attack of ammonia on the silicon center, resulting in the displacement of chlorine atoms. X-ray photoelectron spectroscopy studies have shown that the chlorine peak completely disappears after reaction with ammonia, while a well-resolved nitrogen peak appears, indicating successful substitution [8] [9].

The reaction of ethyltrichlorosilane with gaseous ammonia has been studied extensively, particularly in the context of polymer synthesis. The reaction typically occurs at low temperatures (approximately 10°C) in the presence of inert solvents such as ether. The process involves the replacement of chlorine atoms with amino groups, leading to the formation of silicon-nitrogen bonds [10].

The ammonolysis reaction can be represented as:

C₂H₅SiCl₃ + 3NH₃ → C₂H₅Si(NH₂)₃ + 3NH₄Cl

This reaction produces ammonium chloride as a byproduct, which can be removed by filtration. The reaction rate depends on temperature, with higher temperatures favoring faster kinetics while potentially leading to side reactions [11].

Oxide Surface Interactions

Ethyltrichlorosilane exhibits strong interactions with oxide surfaces, particularly silicon dioxide and metal oxides. These interactions are fundamental to the formation of siloxane bonds and the modification of surface properties. The reaction with oxide surfaces typically involves the hydrolysis of the trichlorosilane groups followed by condensation with surface hydroxyl groups [12] [13].

The surface reaction mechanism begins with the adsorption of ethyltrichlorosilane molecules onto the oxide surface. The presence of surface hydroxyl groups facilitates the hydrolysis of the Si-Cl bonds, leading to the formation of silanol groups. These silanol groups can then condense with surface hydroxyl groups to form stable Si-O-Si linkages [12].

Studies on zeolite surfaces have shown that ethyltrichlorosilane can significantly improve the hydrothermal stability of the material through surface modification. The silylation process involves the reaction of the trichlorosilane with surface hydroxyl groups, resulting in the formation of a hydrophobic surface layer [12] [13].

The effectiveness of the surface modification depends on several factors including temperature, reaction time, and the concentration of the silane. Higher temperatures generally favor more complete surface coverage, while extended reaction times allow for better penetration into porous structures [12].

Reaction Monitoring Methodologies

Several analytical techniques have been developed for monitoring the surface reactions of ethyltrichlorosilane. Fourier-transform infrared spectroscopy (FT-IR) is particularly useful for tracking the disappearance of Si-Cl bonds and the formation of Si-O and Si-N bonds during surface reactions [8] [9].

Contact angle measurements provide a rapid method for assessing the success of surface modification reactions. These measurements can detect changes in surface wettability that result from the attachment of ethyltrichlorosilane to the surface [8].

X-ray photoelectron spectroscopy (XPS) offers detailed information about the chemical state of surface atoms and can confirm the successful replacement of chlorine atoms with other functional groups during surface reactions [8] [9].

Thermogravimetric analysis (TGA) can be used to quantify the amount of organic material attached to the surface and to study the thermal stability of the modified surfaces. This technique is particularly useful for determining the grafting density of ethyltrichlorosilane on various substrates [14].

ζ-potential measurements provide information about the surface charge characteristics of modified particles and can be used to monitor the progress of surface reactions, particularly those involving amino-functional groups [8].

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of ethyltrichlorosilane follow well-established mechanistic pathways that are characteristic of silicon-centered electrophiles. Silicon is in the same group as carbon in the periodic table, allowing it to undergo nucleophilic substitution reactions similar to carbon compounds, but with important mechanistic differences [15].

The most common nucleophilic substitution mechanism for ethyltrichlorosilane involves the SN2-type pathway, where nucleophiles attack the silicon center from the backside, leading to the displacement of chloride ions. The silicon atom can accommodate more than four substituents in its coordination sphere, allowing for the formation of pentacoordinate intermediates during the reaction [15].

The mechanism typically proceeds through the following steps:

- Nucleophilic attack on the silicon center

- Formation of a pentacoordinate silicon intermediate

- Departure of the chloride leaving group

- Formation of the substituted product

The stereochemistry of these reactions differs from carbon-centered substitutions. While carbon SN2 reactions proceed with inversion of configuration, silicon-centered reactions often proceed with retention of configuration due to the ability of silicon to form hypervalent intermediates [16].

The nucleophilicity of the attacking species plays a crucial role in determining the reaction rate. Common nucleophiles that react with ethyltrichlorosilane include water, alcohols, amines, and various anions. The relative reactivity order follows the general nucleophilicity scale, with stronger nucleophiles reacting faster [15].

Temperature effects on nucleophilic substitution reactions are significant, with higher temperatures generally accelerating the reaction rate. However, elevated temperatures may also promote competing elimination reactions or thermal decomposition pathways [15].

The solvent environment also influences the reaction mechanism. Polar protic solvents tend to stabilize ionic intermediates and can participate in the reaction through hydrogen bonding, while polar aprotic solvents may enhance the nucleophilicity of anionic nucleophiles [15].

Computational Studies of Reaction Pathways

Density Functional Theory Applications

Density functional theory (DFT) calculations have been extensively applied to understand the reaction mechanisms of ethyltrichlorosilane and related chlorosilanes. These computational studies provide detailed insights into the electronic structure, reaction energetics, and transition state geometries that are difficult to obtain experimentally [17] [18].

DFT calculations using functionals such as B3LYP and M06-2X have been employed to characterize the stationary points on the potential energy surfaces of chlorosilane reactions. The cc-pVDZ and cc-pVTZ basis sets are commonly used for geometry optimizations, while larger basis sets are employed for accurate energy calculations [17] [18].

The thermal decomposition pathways of ethyltrichlorosilane have been studied using DFT methods, revealing barrier heights and reaction pathways for various decomposition channels. The calculations show that the Si-Cl bond dissociation energies are significantly lower than corresponding C-Cl bonds, making chlorosilanes more reactive toward thermal decomposition [17] [18].

DFT studies have also been applied to understand the gas-phase reactivity of chlorosilanes, including the formation of radical intermediates and the competition between different reaction pathways. The calculations reveal that disilane formation mechanisms and radical pathways both contribute to the overall reactivity, with their relative importance depending on temperature and reaction conditions [17].

Computational investigations of the hydrolysis mechanism have shown that the reaction proceeds through a series of substitution reactions, with each step having distinct energetic requirements. The calculations indicate that the first hydrolysis step typically has the highest activation barrier, while subsequent steps occur more readily [17] [18].

Transition State Modeling

Transition state modeling for ethyltrichlorosilane reactions has been performed using various computational approaches, including conventional transition state theory and more advanced methods such as variational transition state theory [17] [18] [19].

The transition state structures for hydrolysis reactions typically show a pentacoordinate silicon center with the incoming water molecule and the departing chloride ion in axial positions. The geometries are characterized by lengthened Si-Cl bonds and shortened Si-O bonds compared to the reactants [17] [18].

Computational studies have revealed that the transition states for chlorosilane decomposition reactions involve simultaneous bond breaking and formation processes. For example, the elimination of HCl from ethyltrichlorosilane involves a concerted mechanism where the C-H and Si-Cl bonds break simultaneously while a C=C double bond forms [17] [18].

The activation energies calculated for various reaction pathways provide insights into the preferred reaction channels under different conditions. The calculations show that elimination reactions generally have lower activation barriers than substitution reactions at elevated temperatures, explaining the thermal decomposition behavior observed experimentally [17] [18].

Machine learning approaches have recently been applied to predict transition state geometries for organic reactions, including those involving silicon compounds. These methods can rapidly generate initial guesses for transition state optimizations, significantly reducing the computational cost of mechanistic studies [20] [21].

The accuracy of transition state predictions has been validated through comparison with experimental kinetic data, showing good agreement between calculated and observed activation energies and reaction rates [17] [18] [19].

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

Boiling Point

100.5 °C

Flash Point

72 °F (22 °C) (Open cup)

57 °F (Closed cup)

Vapor Density

5.6 (Air = 1)

Density

1.2373 g/cu cm at 20 °C

Melting Point

-105.6 °C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (94.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

47.2 mm Hg at 25 deg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Silane, trichloroethyl-: ACTIVE

Storage Conditions

Ethyltrichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, and moisture because toxic and corrosive chloride gases including hydrogen chloride can be produced. Sources of ignition, such as smoking and open flames, are prohibited where ethyltrichlorosilane is handled, used, or stored. Metal containers involving the transfer of 5 gallons of more of ethyltrichlorosilane should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of ethyl trichlorosilane.

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and water.

Protect containers against physical damage. Outdoor or detached storage with containers sealed tightly is preferred. Indoor storage should be in a standard flammable liquid storage room.